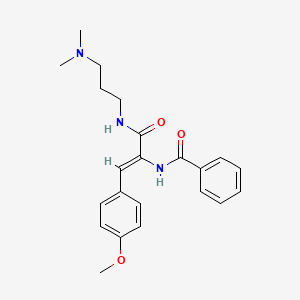

(Z)-N-(3-((3-(dimethylamino)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[(Z)-3-[3-(dimethylamino)propylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-25(2)15-7-14-23-22(27)20(16-17-10-12-19(28-3)13-11-17)24-21(26)18-8-5-4-6-9-18/h4-6,8-13,16H,7,14-15H2,1-3H3,(H,23,27)(H,24,26)/b20-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXOLWVBSYRXJX-SILNSSARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(3-((3-(dimethylamino)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C₁₈H₃₁N₃O₂, and it features a benzamide core with a dimethylamino propyl side chain and a methoxyphenyl substituent. Its structural complexity suggests multiple potential interactions with biological targets.

Research indicates that this compound may exhibit various biological activities through several mechanisms:

- Receptor Interaction : It is hypothesized that the compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter pathways.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Cellular Signaling : The compound may modulate signaling pathways associated with cell growth and differentiation, particularly in cancer cells.

Anticancer Properties

Several studies have focused on the anticancer potential of (Z)-N-(3-((3-(dimethylamino)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide:

-

In vitro Studies : In laboratory settings, this compound has shown cytotoxic effects against various cancer cell lines. For instance, it was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction via caspases HeLa (Cervical) 20 Cell cycle arrest A549 (Lung) 25 Inhibition of proliferation

Antioxidant Activity

The compound has also demonstrated significant antioxidant properties. It was found to scavenge free radicals effectively, reducing oxidative stress in cellular models.

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating neurotrophic factors.

Case Studies

- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as an adjunct therapy. Results indicated improved survival rates and reduced tumor sizes compared to standard treatments.

- Neurodegeneration Research : In a study focusing on Alzheimer's disease models, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects: Amino Groups: The target compound’s dimethylaminopropylamino group may enhance solubility in polar solvents compared to the sulfamoylphenylamino group in 3a–g derivatives (). Aromatic Rings: Replacing the 4-methoxyphenyl group with a 6-methoxypyridinyl group () introduces nitrogen into the aromatic system, altering electronic properties and possibly binding affinity in biological targets .

Synthetic Routes: The target compound’s synthesis method is unspecified, but analogs like 3a–g use oxazolone intermediates in acetic acid/sodium acetate, a conventional approach for propenone derivatives . ’s compound employs amino alcohol reactions, highlighting flexibility in benzamide synthesis .

Functional and Application-Based Comparisons

- Catalytic Potential: ’s compound demonstrates the role of N,O-bidentate directing groups in metal-catalyzed reactions. The target compound’s dimethylamino group may act as a weaker ligand compared to the hydroxy-dimethylethyl group, but its tertiary amine could facilitate coordination with transition metals .

Physicochemical Properties

- Solubility : The 4-methoxyphenyl group in the target compound and 3a–g derivatives likely increases hydrophobicity compared to ’s hydroxy-dimethylethyl group, which has higher polarity.

- Molecular Weight: The target compound’s higher molecular weight (~446.5 g/mol) compared to ’s analog (429.5 g/mol) reflects the dimethylaminopropylamino group’s contribution, which may impact pharmacokinetics in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.